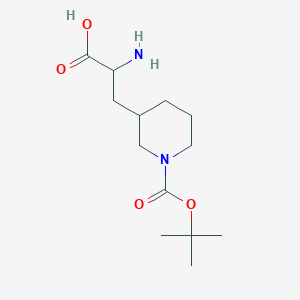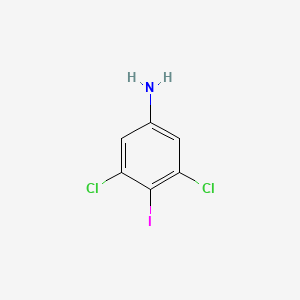![molecular formula C14H29N3O B11727957 2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)
2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide is a complex organic compound with a unique structure that includes an amino group, a methyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes . The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-methylpentanoic acid: This compound shares a similar structure but lacks the piperidine ring.
Valine: An amino acid with a similar backbone but different functional groups.
Isoleucine: Another amino acid with a similar structure but different side chains.
Uniqueness
What sets 2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide apart from these similar compounds is the presence of the piperidine ring, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler compounds.
Propriétés
Formule moléculaire |
C14H29N3O |
|---|---|
Poids moléculaire |
255.40 g/mol |
Nom IUPAC |
2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)12-7-6-8-16(5)9-12/h10-13H,6-9,15H2,1-5H3/t12-,13?/m0/s1 |
Clé InChI |
YAMGVSKORIPUEJ-UEWDXFNNSA-N |
SMILES isomérique |
CC(C)C(C(=O)N([C@H]1CCCN(C1)C)C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)N(C1CCCN(C1)C)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)


![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)



![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)

